3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)-4-methylbenzamide
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Overview
Description
3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)-4-methylbenzamide is an organic compound with a complex structure that includes a sulfamoyl group, a hydroxyphenyl group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. The key steps include:
Formation of the Sulfamoyl Group: This can be achieved by reacting diethylamine with sulfuryl chloride to form diethylsulfamoyl chloride.
Introduction of the Hydroxyphenyl Group: This step involves the reaction of a hydroxyphenyl derivative with the sulfamoyl chloride to form the intermediate compound.
Formation of the Methylbenzamide Group: The final step involves the reaction of the intermediate with a methylbenzamide derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
3-(diethylsulfamoyl)-N-(4-hydroxyphenyl)-4-methylbenzamide: Similar structure but with a different position of the hydroxy group.
3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)-4-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group allows for specific interactions with biological targets, while the sulfamoyl group provides additional chemical reactivity.
Properties
IUPAC Name |
3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-20(5-2)25(23,24)17-11-14(10-9-13(17)3)18(22)19-15-7-6-8-16(21)12-15/h6-12,21H,4-5H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYULGDXRMYWMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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